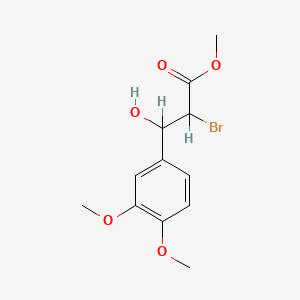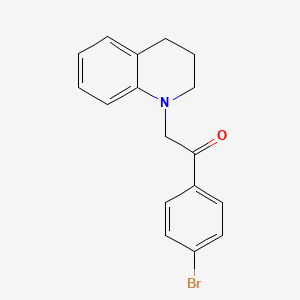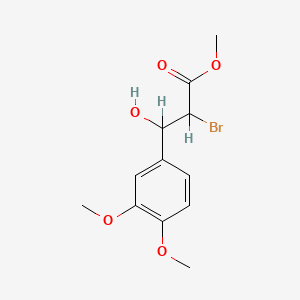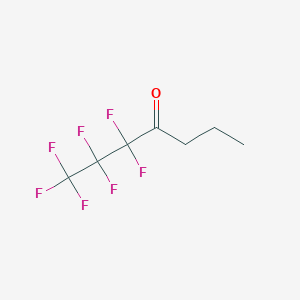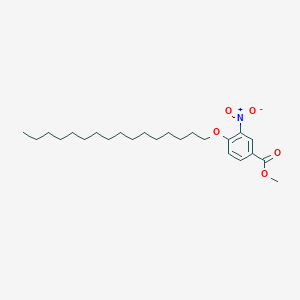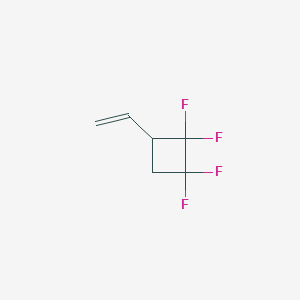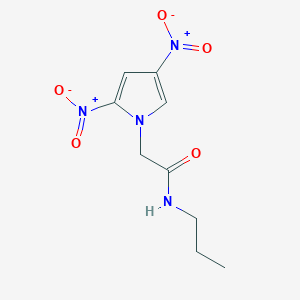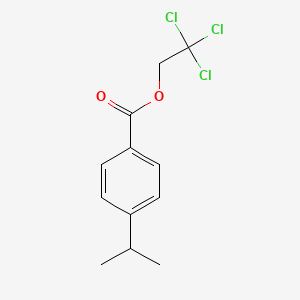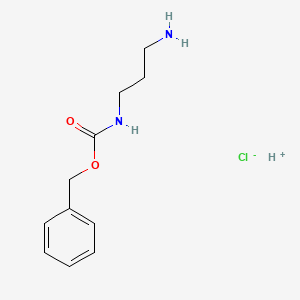![molecular formula C10H13NO3 B14744836 N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 1891-08-3](/img/structure/B14744836.png)
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO3 It is known for its unique structure, which includes a hydroxylamine group attached to a 2,4-dimethoxyphenyl ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is refluxed for several hours, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted phenyl derivatives.
科学的研究の応用
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- N-[2-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- N-[2-(2,4-dimethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of two methoxy groups at the 2 and 4 positions enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.
特性
CAS番号 |
1891-08-3 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-8(5-6-11-12)10(7-9)14-2/h3-4,6-7,12H,5H2,1-2H3 |
InChIキー |
LOTUWJOLFZVLJJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC=NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

